molecular formula C7H4F3N3O B14037327 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol

2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B14037327
M. Wt: 203.12 g/mol
InChI Key: LMNCZMORRLBDIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions. One common method includes the use of microwave-assisted Suzuki–Miyaura cross-coupling reactions, which provide efficient and high-yielding pathways to obtain the desired compound . The reaction conditions often involve the use of palladium catalysts and boronic acids, which facilitate the formation of carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted reactions or continuous flow synthesis techniques to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological and photophysical properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol is unique due to its trifluoromethyl group, which enhances its lipophilicity and stability. This structural feature contributes to its distinct biological and photophysical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H4F3N3O

Molecular Weight

203.12 g/mol

IUPAC Name

2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)4-3-5-11-2-1-6(14)13(5)12-4/h1-3,12H

InChI Key

LMNCZMORRLBDIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C(NN2C1=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.